molecular formula C16H33BrO B1586836 16-Bromo-1-hexadecanol CAS No. 59101-28-9

16-Bromo-1-hexadecanol

Cat. No. B1586836
CAS RN: 59101-28-9
M. Wt: 321.34 g/mol
InChI Key: GOSQZSJMSMTIFI-UHFFFAOYSA-N
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Description

16-Bromo-1-hexadecanol is a useful research chemical . It has the molecular formula C16H33BrO .


Molecular Structure Analysis

The molecular structure of 16-Bromo-1-hexadecanol consists of a long carbon chain with a bromine atom attached at the 16th carbon and a hydroxyl group at the end of the chain . The molecular weight is 321.34 g/mol .


Physical And Chemical Properties Analysis

16-Bromo-1-hexadecanol has a melting point of 45-52°C . Its density is predicted to be 1.059±0.06 g/cm3 . The boiling point is predicted to be 383.7±15.0 °C .

Scientific Research Applications

1. Synthesis and Material Science

  • Synthesis of Silicon (Oxide)/Polyimide Interface : 16-Bromo-1-hexadecanol derivatives, such as 1-bromo-16-(trichlorosilyl)hexadecane, have been used in the synthesis of highly ordered bromide-terminated monolayer films on silicon (oxide) substrates. This process involves a series of chemical transformations leading to the formation of imides and covalent linkages between the substrate and polymeric coating, which are crucial in material science applications (Lee & Ferguson, 2001).

2. Organic Chemistry and Catalysis

  • Ebselen Derivatives Synthesis : Bromo precursors related to 16-Bromo-1-hexadecanol are used in synthesizing benzisoselenazolones, which show promising catalytic activities. These compounds are significant in organic synthesis and catalysis (Zade et al., 2004).

3. Environmental Applications

  • Solid-Phase Extraction in Environmental Samples : Derivatives of 16-Bromo-1-hexadecanol, like 1-hexadecyl-3-methylimidazolium bromide, have been utilized in the extraction of chlorophenols from environmental water samples, highlighting its importance in environmental chemistry and pollution studies (Cheng et al., 2012).

4. Biochemistry and Molecular Biology

  • Metabolic Engineering in Yeast : Research involving metabolic engineering of Saccharomyces cerevisiae for improved production of 1-hexadecanol (a related compound) demonstrates the application of 16-Bromo-1-hexadecanol in biochemistry, particularly in the development of bio-based chemicals and biofuels (Feng, Lian, & Zhao, 2015).

5. Surface Chemistry and Material Interfaces

  • Interfacial Behavior Studies : Studies of hexadecanol isomers, closely related to 16-Bromo-1-hexadecanol, at the air/water interface provide insights into the molecular structures and interactions critical in surface chemistry and material science (Can, Mago, & Walker, 2006).

6. Nanotechnology and Surface Engineering

  • Gold Surface Grafting : Research involving bromoisobutyrate-terminated alkanethiol derivatives of 16-Bromo-1-hexadecanol has been pivotal in forming stable monolayers on gold surfaces for atom-transfer radical polymerizations, demonstrating its application in nanotechnology and surface engineering (Park et al., 2016).

Safety And Hazards

The safety data sheet for 16-Bromo-1-hexadecanol suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also recommended to use personal protective equipment .

properties

IUPAC Name

16-bromohexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSQZSJMSMTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCBr)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373694
Record name 16-Bromo-1-hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Bromo-1-hexadecanol

CAS RN

59101-28-9
Record name 16-Bromo-1-hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Bromo-1-hexadecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under inert atmosphere 10 ml of BH3□THF complex (1.0 M THF solution) were added to 30 ml THF solution of 2.15 gr (6.41 mmole) of 16-bromohexadecanoic acid at −20° C. Reaction mixture was stirred at this temperature for 2 hrs and then additional 1 hr at RT. After that time the resulted mixture was poured, with stirring, into a vessel containing 200 ml of ice/saturated sodium bicarbonate aqueous solution. Organic compounds were extracted with 3×200 ml of ether. The ether fractions were combined and dried over sodium sulfate. After removal of ether material was dissolved in minimum amount of dicloromethane and purified by silica gel chromatography (100% dicloromethane as eluent). 1.92 gr (93% yield) of the desired product were obtained.
[Compound]
Name
atmosphere
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

Under inert atmosphere 10 ml of BH3.THF complex (1.0 M THF solution) were added to 30 ml THF solution of 2.15 gr (6.41 mmole) of 16-bromohexadecanoic acid at −20° C. Reaction mixture was stirred at this temperature for 2 hrs and then additional 1 hr at RT. After that time the resulted mixture was poured, with stirring, into a vessel containing 200 ml of ice/saturated sodium bicarbonate aqueous solution. Organic compounds were extracted with 3×200 ml of ether. The ether fractions were combined and dried over sodium sulfate. After removal of ether material was dissolved in minimum amount of dichloromethane and purified by silica gel chromatography (100% dichloromethane as eluent). 1.92 gr (93% yield) of the desired product were obtained.
[Compound]
Name
atmosphere
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

The diol 14 (1.047 g, 4.05 mmol) was dissolved in cyclohexane (30 mL) and vigorously stirred with 48% HBr (0.5 mL, 4.46 mmol, 1.1 eq.). The mixture was refluxed for 6 h, diluted with water (50 mL) and the phases were separated. The aqueous phase was extracted with a mixture of dichloromethane and methanol (v/v, 4:1 3×20 mL). The combined organic layer was dried over MgSO4. The product was purified by column chromatography with silica gel (6×6 cm, cyclohexane/ethyl acetate, 8:1) and isolated as a white solid. Yield: 4.598 g (96%). Traces of 1,16-dibromohexadecane were also found.
[Compound]
Name
diol
Quantity
1.047 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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